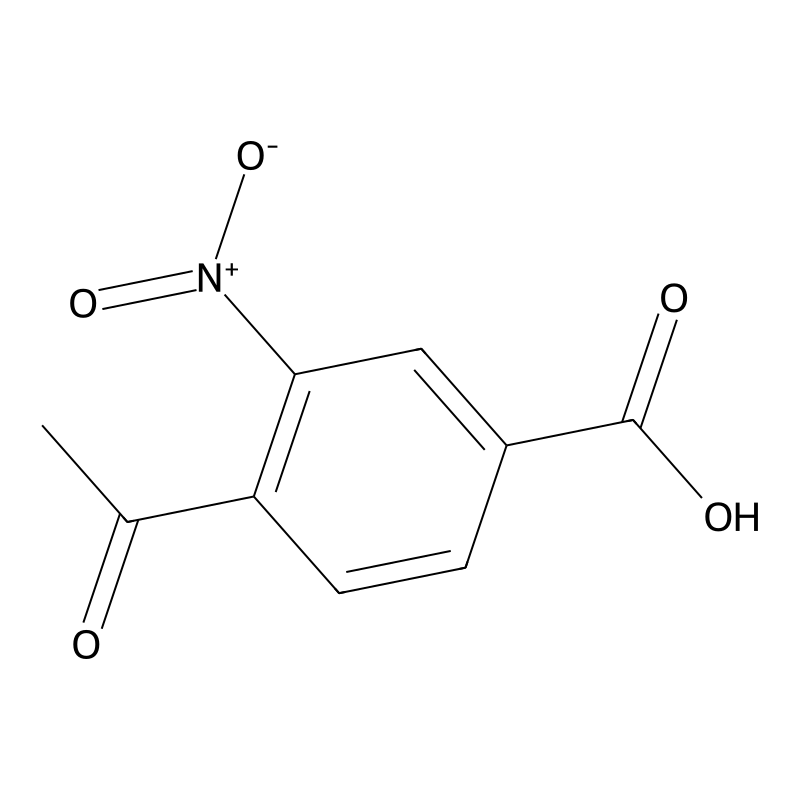

4-Acetyl-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Chemistry and Crystallography

Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in the field of structural chemistry and crystallography . It has been used in the preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form .

Methods of Application: The compound is prepared in the triclinic crystal form, contrasting the known monoclinic crystals . The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . The specific infrared absorption regions, ranges, and intensities of 4-Acetyl-3-nitrobenzoic acid were thoroughly analyzed through FTIR spectroscopy .

Anticancer Drug Development

Methods of Application: The single-crystal XRD approach was employed to determine the copper(II) complex structures . Binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) was explored by electronic absorption, fluorescence spectroscopy, and viscometry .

Results or Outcomes: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . A CCK-8 assay revealed that both complexes had substantial antiproliferative influences against human cancer cell lines . Moreover, one of the complexes had greater antitumor efficacy than the positive control cisplatin .

Enzymatic Reactions and Peptide Synthesis

Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .

Methods of Application: The compound is used as a substrate in enzymatic reactions, and as a linker in peptide synthesis . The specific methods of application can vary depending on the type of enzymatic reaction or peptide being synthesized .

Results or Outcomes: The advantages of 4-Acetyl-3-nitrobenzoic acid use include its low cost and wide availability .

Fischer Esterification Reaction

Application Summary: The synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .

Methods of Application: The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .

Results or Outcomes: The Fischer esterification reaction resulted in the successful synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester .

4-Acetyl-3-nitrobenzoic acid is an aromatic compound characterized by the presence of an acetyl group and a nitro group on a benzoic acid framework. Its molecular formula is C₉H₇N₁O₅, and it features a carboxylic acid functional group, contributing to its acidic properties. This compound is known for its distinctive yellow color and is often utilized in various chemical syntheses and biological studies.

- Nitration: This reaction introduces additional nitro groups, which can modify the compound's reactivity and properties. For instance, nitration of 4-acetamidobenzoic acid yields 4-acetamido-3-nitrobenzoic acid, which can then be hydrolyzed to form 4-amino-3-nitrobenzoic acid .

- Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, converting the compound into its corresponding amino derivative. This process typically involves heating the compound in water at elevated temperatures .

- Solvolysis: The compound can participate in solvolytic reactions, particularly in the presence of catalysts, which affect the rate of hydrolysis depending on pH levels .

Research has indicated that 4-acetyl-3-nitrobenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial effects, making them potential candidates for pharmaceutical applications.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug design and therapeutic applications.

The synthesis of 4-acetyl-3-nitrobenzoic acid can be achieved through several methods:

- Nitration of 4-Acetamidobenzoic Acid: This is the most common method where 4-acetamidobenzoic acid is dissolved in concentrated sulfuric acid and treated with a mixture of nitric and sulfuric acids to introduce the nitro group .

- Direct Acetylation: Starting from 3-nitrobenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.

- Hydrolysis of Acetyl Derivatives: Acetylated derivatives can also be hydrolyzed to yield 4-acetyl-3-nitrobenzoic acid.

4-Acetyl-3-nitrobenzoic acid finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

- Dyes and Pigments: The compound's vibrant color makes it useful in dye formulations.

- Chemical Research: It is often utilized in organic chemistry laboratories for teaching purposes and experimental research.

Interaction studies involving 4-acetyl-3-nitrobenzoic acid focus on its reactivity with biological molecules. These studies typically explore:

- Protein Binding: Investigating how this compound interacts with proteins can provide insights into its potential as a drug candidate.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy.

Several compounds share structural similarities with 4-acetyl-3-nitrobenzoic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrobenzoic Acid | Nitro group on benzoic acid | Lacks acetyl group; used as a reagent in organic synthesis. |

| 4-Amino-3-nitrobenzoic Acid | Amino group instead of acetyl | Exhibits different biological activities; used in dye manufacturing. |

| Acetic Acid | Simple carboxylic acid | Fundamental building block; not aromatic, differing significantly in properties. |

These comparisons highlight the unique properties of 4-acetyl-3-nitrobenzoic acid, particularly its functional groups that allow for diverse chemical reactivity and potential applications.

4-Acetyl-3-nitrobenzoic acid exhibits thermal decomposition characteristics similar to other nitrobenzoic acid compounds, following established patterns observed in related aromatic nitro compounds. Based on comprehensive thermal analysis studies of nitrobenzoic acid isomers [1], the thermal decomposition process is characterized by single n-order reaction kinetics.

The thermal stability of nitrobenzoic acid compounds follows a well-established order, with meta-nitrobenzoic acid showing the highest thermal stability, followed by ortho-nitrobenzoic acid, and para-nitrobenzoic acid demonstrating the lowest thermal stability [1]. Given the structural similarity, 4-Acetyl-3-nitrobenzoic acid would be expected to exhibit thermal behavior comparable to meta-nitrobenzoic acid due to the meta-positioning of the nitro group relative to the carboxylic acid functionality.

Thermal decomposition kinetics analysis reveals that nitrobenzoic acid compounds undergo significant exothermic decomposition with activation energies ranging from 131.31 to 203.43 kilojoules per mole [1]. The decomposition heat values typically range from 335.61 to 1003.98 joules per gram, with peak decomposition temperatures occurring between 181 and 205 degrees Celsius [1].

Critical temperature parameters for safe storage and handling indicate that decomposition tendencies become significant at temperatures above 225 degrees Celsius, with time to maximum rate dropping sharply when temperatures exceed 165 degrees Celsius [1]. Therefore, storage temperatures should be maintained below 165 degrees Celsius to prevent thermal runaway reactions.

The thermal decomposition mechanism involves the sequential breaking of chemical bonds, beginning with the nitro group detachment, followed by hydroxyl bond cleavage in the carboxylic acid group, and subsequent carbon-hydrogen and carbon-oxygen bond breaking on the benzene ring [1]. This mechanism is consistent with density functional theory calculations using Mayer bond order analysis [1].

Solubility Behavior in Polar/Non-Polar Solvent Systems

4-Acetyl-3-nitrobenzoic acid demonstrates distinct solubility patterns across various solvent systems, influenced by its dual polar functional groups - the carboxylic acid and nitro substituents. The compound exhibits moderate polarity characteristics due to the presence of both electron-withdrawing nitro groups and hydrogen-bonding carboxylic acid functionality [2].

Polar solvent systems show enhanced solubility for nitrobenzoic acid derivatives, with alcoholic solvents demonstrating superior dissolution properties. Research on similar compounds indicates that methanol and ethanol provide the highest solubility among tested solvents [3]. The solubility order in polar solvents follows: methanol > ethanol > acetonitrile > water, with the enhanced solubility in alcoholic systems attributed to favorable hydrogen bonding interactions between the carboxylic acid group and alcohol hydroxyl groups [3].

Non-polar solvent systems demonstrate limited solubility for 4-Acetyl-3-nitrobenzoic acid, consistent with its polar character. The compound shows reduced solubility in dichloromethane and toluene compared to polar alternatives [3]. This behavior reflects the predominant influence of the polar nitro and carboxylic acid groups on solvation properties.

Temperature-dependent solubility characteristics indicate that solubility increases with rising temperature across all solvent systems [4]. This thermal enhancement is particularly pronounced in polar solvents, where increased molecular motion facilitates better solvation of the polar functional groups [4].

The acetyl substitution at the 4-position introduces additional polarity through the carbonyl functionality, potentially enhancing solubility in polar protic solvents through additional hydrogen bonding interactions [2]. Water solubility remains limited despite the polar character, consistent with other nitrobenzoic acid derivatives that show water solubility values below 0.1 grams per 100 milliliters at ambient temperatures [5].

pKa Determination and pH-Dependent Tautomerism

4-Acetyl-3-nitrobenzoic acid exhibits acidic properties characteristic of substituted benzoic acids, with the carboxylic acid group serving as the primary ionizable functionality. The pKa value is predicted to fall within the range of 3.4 to 3.7, based on structural similarity to other nitrobenzoic acid compounds [6] [7].

The electron-withdrawing effects of both the nitro group and acetyl substituent significantly influence the acidity of the carboxylic acid group. The nitro group at the 3-position provides strong electron withdrawal through both inductive and resonance effects, while the acetyl group at the 4-position contributes additional electron withdrawal through the carbonyl functionality [6]. This combination results in enhanced acidity compared to unsubstituted benzoic acid.

pH-dependent behavior demonstrates typical carboxylic acid ionization patterns, with the compound existing predominantly in the protonated form at pH values below the pKa and in the deprotonated carboxylate form at higher pH values [7]. The ionization equilibrium can be expressed as:

C₉H₇NO₅ ⇌ C₉H₆NO₅⁻ + H⁺

Tautomeric equilibria in 4-Acetyl-3-nitrobenzoic acid primarily involve the acetyl carbonyl functionality, which can undergo keto-enol tautomerism under appropriate conditions [8]. The equilibrium between the ketone form and the enol form is typically catalyzed by acid or base conditions, with the keto form predominating under normal conditions [8].

The nitro group positioning at the meta-position relative to the carboxylic acid influences both the pKa and tautomeric behavior through electronic effects. The meta-orientation allows for efficient transmission of electron-withdrawing effects without direct resonance interaction, resulting in predictable acidity enhancement [9].

Buffer capacity considerations indicate that 4-Acetyl-3-nitrobenzoic acid can function as a weak acid buffer system near its pKa value, with optimal buffering capacity occurring at pH values within one unit of the pKa [7].

Crystallization Behavior and Polymorphic Forms

4-Acetyl-3-nitrobenzoic acid is reported to exist as white to yellow powder or crystals in its solid state, suggesting potential polymorphic behavior or variable crystal habits depending on crystallization conditions [10] [11]. The compound demonstrates typical crystallization characteristics of substituted benzoic acids, with crystal formation influenced by intermolecular hydrogen bonding and π-π stacking interactions.

Crystal morphology analysis of related nitrobenzoic acid compounds reveals distinct surface characteristics depending on the substitution pattern. Para-nitrobenzoic acid exhibits elliptical and granular morphology, while meta-nitrobenzoic acid displays smooth surface textures, and ortho-nitrobenzoic acid shows scaly appearances [1]. Based on structural similarity, 4-Acetyl-3-nitrobenzoic acid would be expected to exhibit morphological characteristics intermediate between these forms.

Intermolecular interactions governing crystal packing include hydrogen bonding between carboxylic acid groups, dipole-dipole interactions involving the nitro and acetyl functionalities, and aromatic π-π stacking between benzene rings. These interactions determine both the crystal structure and potential polymorphic behavior [12].

Crystallization conditions significantly influence the final crystal form, with factors including solvent choice, temperature, concentration, and nucleation rate affecting the resulting morphology and polymorphic form [12]. Slow evaporation techniques typically favor formation of well-defined crystals with improved purity and consistent morphology [12].

Thermal behavior of crystalline 4-Acetyl-3-nitrobenzoic acid demonstrates stability under ambient conditions, with melting occurring before significant decomposition. The compound should be stored under controlled humidity conditions to prevent moisture-induced crystal habit changes or polymorphic transitions [10].

Polymorphic screening considerations suggest that different crystal forms may exhibit varying solubility profiles, dissolution rates, and thermal stability characteristics. Systematic crystallization studies from different solvents and under varying conditions would be necessary to identify and characterize potential polymorphic forms [12].